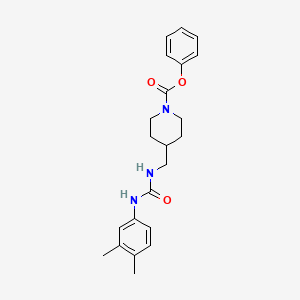

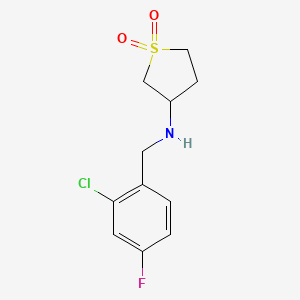

![molecular formula C13H20BClN2O2 B2841384 5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole CAS No. 2365173-71-1](/img/structure/B2841384.png)

5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole is a useful research compound. Its molecular formula is C13H20BClN2O2 and its molecular weight is 282.58. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Pyrazole derivatives have been investigated for their potential antimicrobial and anticancer activities. For instance, a series of novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant in vitro antimicrobial and anticancer activity. Some of these compounds showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as therapeutic agents in cancer treatment. The antimicrobial activity of these compounds was also notable, with good to excellent efficacy against various microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Characterization and Synthesis

The structural characterization and synthesis of pyrazole-based compounds are crucial for understanding their functional applications. For example, the synthesis and structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been reported. These studies provide insights into the molecular structure and potential reactivity of pyrazole derivatives, which is essential for their application in various fields, including medicinal chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiviral and Cytotoxic Activities

Research into pyrazole derivatives has also explored their antiviral and cytotoxic activities. A study on new pyrazole- and isoxazole-based heterocycles revealed that certain compounds exhibited significant activity against Herpes simplex virus type-1 (HSV-1), with one compound reducing the number of viral plaques by 69%. This indicates the potential of pyrazole derivatives in developing new antiviral agents. Additionally, the cytotoxic activities of these compounds were evaluated, contributing to the understanding of their therapeutic potential (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of tetra substituted pyrazolines have been evaluated, showing promising activity against different organisms. These compounds were also tested for their reducing power ability, indicating their potential as antioxidant agents. The study highlights the importance of pyrazole derivatives in developing new compounds with antibacterial, antifungal, and antioxidant properties (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Laser-Activatable Tetrazoles

The design and synthesis of laser-activatable tetrazoles with extended π-systems for fast and fluorogenic red-emitting 1,3-dipolar cycloaddition reactions have been reported. These compounds exhibit solvent-dependent red fluorescence upon laser light irradiation, demonstrating their potential use as fluorogenic probes for detecting alkenes in vivo, which could be valuable in bioimaging and diagnostic applications (An, Yu, & Lin, 2013).

properties

IUPAC Name |

5-chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BClN2O2/c1-9-10(11(15)17(6)16-9)7-8-14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVZBNWUZXAJQE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N(N=C2C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N(N=C2C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2841301.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2841304.png)

![7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2841312.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2841314.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2841316.png)

![6-chloro-N-[3-chloro-4-(cyclopentyloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2841318.png)

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)